molecular formula C20H14N4O3S2 B2511872 4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1211637-06-7

4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No. B2511872
CAS RN: 1211637-06-7
M. Wt: 422.48
InChI Key: VYASZOLFGCMRAE-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H14N4O3S2 and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold has demonstrated high antitumor activity. Specifically, derivatives of this compound exhibit promising potential as anticancer agents . Researchers have explored their effectiveness against various cancer cell lines, making them valuable candidates for further investigation.

Antibacterial Properties

Thiazolo[3,2-a]pyrimidines have also shown antibacterial activity. These compounds could serve as leads for developing novel antibiotics or antimicrobial agents. Their structural diversity allows for modifications to enhance efficacy and specificity against bacterial pathogens .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Interestingly, thiazolo[3,2-a]pyrimidine derivatives exhibit anti-inflammatory properties. These molecules may help mitigate inflammatory responses, making them relevant for conditions such as arthritis, autoimmune disorders, and chronic inflammation .

Ligand Design

The thiazolo[3,2-a]pyrimidine ring system bears structural similarity to purine. Researchers have exploited this similarity to design ligands that effectively bind to biological targets. By introducing new binding sites, these compounds can optimize interactions with specific receptors or enzymes .

Functionalization of Active Methylene Group

The 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2). This center is highly reactive toward various electrophilic reagents, making it an attractive site for functionalization. Researchers can modify this group to tailor the compound’s properties for specific applications .

Cytotoxicity Evaluation

In addition to the mentioned applications, further studies have evaluated the cytotoxicity of related thiophene derivatives. These investigations involve assessing the inhibitory effects of compounds on cell viability, providing insights into their potential therapeutic use .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .

Mode of Action

It is known that thiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, they can act as inhibitors, blocking the activity of enzymes or receptors, or they can bind to proteins, altering their function .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to their targets of action . For example, they can affect pathways related to inflammation, pain perception, microbial growth, and cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of a compound .

properties

IUPAC Name

4-oxo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S2/c25-14-10-16(27-15-5-2-1-4-13(14)15)19(26)21-8-7-12-11-29-20-22-18(23-24(12)20)17-6-3-9-28-17/h1-6,9-11H,7-8H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYASZOLFGCMRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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